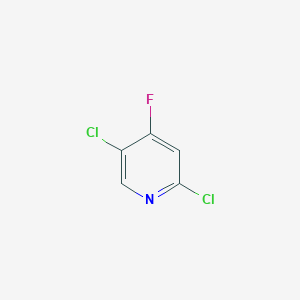![molecular formula C10H9NO3S B6267645 2-[4-(cyanomethanesulfinyl)phenyl]acetic acid CAS No. 1339720-45-4](/img/new.no-structure.jpg)
2-[4-(cyanomethanesulfinyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is a chemical compound with the molecular formula C₁₀H₉NO₃S. It is characterized by a phenyl ring substituted with a cyanomethanesulfinyl group and an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-cyanobenzenesulfinic acid as the starting material.
Oxidation Reaction: The starting material undergoes an oxidation reaction to introduce the sulfinyl group.
Acetylation: The resulting compound is then acetylated to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfinyl group to a sulfide.
Substitution: Substitution reactions can introduce different functional groups to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Sulfide derivatives.
Substitution Products: Derivatives with different functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, and the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid can be compared with other similar compounds, such as:
4-Cyanobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinyl group.
2-(4-Methanesulfinylphenyl)acetic acid: Similar structure but without the cyano group.
2-(4-Cyanophenyl)acetic acid: Similar structure but without the sulfinyl group.
Uniqueness: The presence of both the cyano and sulfinyl groups in this compound makes it unique compared to other similar compounds
Propiedades
Número CAS |
1339720-45-4 |
|---|---|
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



